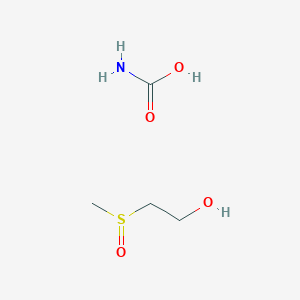![molecular formula C15H12Br2N4O B14298570 Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- CAS No. 114659-79-9](/img/structure/B14298570.png)
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C15H14Br2N4O It is characterized by the presence of two 4-bromophenyl groups attached to a carbonic dihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- typically involves the reaction of carbonic dihydrazide with 4-bromobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Carbonic dihydrazide, bis[(2-hydroxyphenyl)methylene]-: Similar structure but with hydroxy groups instead of bromine atoms.
Carbonic dihydrazide, bis[(4-chlorophenyl)methylene]-: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
Carbonic dihydrazide, bis[(4-bromophenyl)methylene]- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs .
Propiedades
Número CAS |
114659-79-9 |
|---|---|
Fórmula molecular |
C15H12Br2N4O |
Peso molecular |
424.09 g/mol |
Nombre IUPAC |
1,3-bis[(4-bromophenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H12Br2N4O/c16-13-5-1-11(2-6-13)9-18-20-15(22)21-19-10-12-3-7-14(17)8-4-12/h1-10H,(H2,20,21,22) |
Clave InChI |
HOVJSLVQBXFGGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)NN=CC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
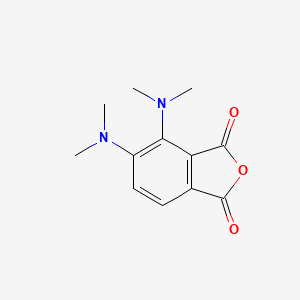
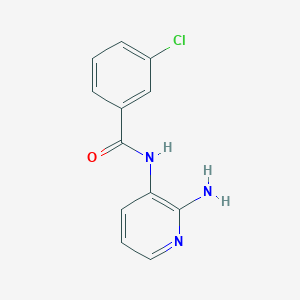
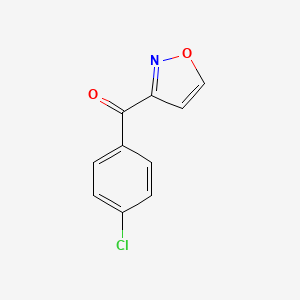
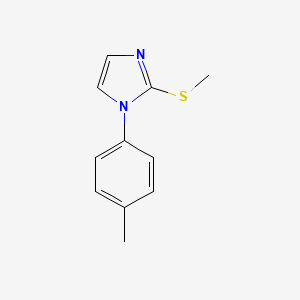
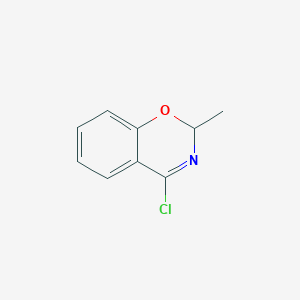
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)

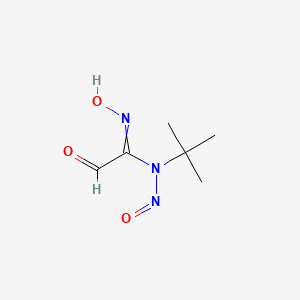

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
